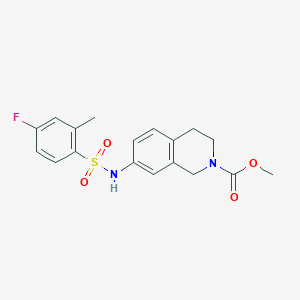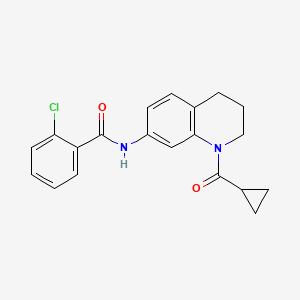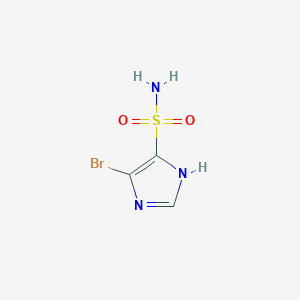
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with methyl groups and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethylpyrrole with 6-methyl-2-pyridinecarboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde: Lacks the pyridine ring, making it less complex.
1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl groups on the pyrrole ring.
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde: Lacks the methyl group on the pyridine ring.
Uniqueness
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the pyrrole and pyridine rings, along with multiple methyl substitutions. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2,4,5-trimethyl-1-(6-methylpyridin-2-yl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-6-5-7-14(15-9)16-11(3)10(2)13(8-17)12(16)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFQRAXVZAZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=C(C(=C2C)C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)



amino}acetamide](/img/structure/B2489224.png)
![1-(4-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea](/img/structure/B2489225.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)



